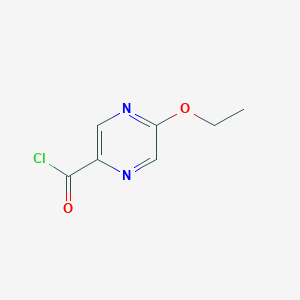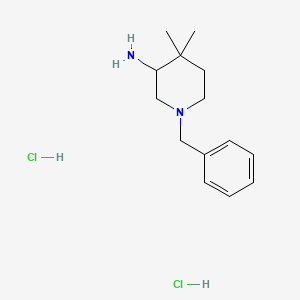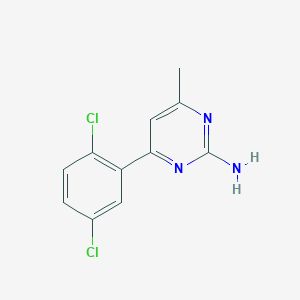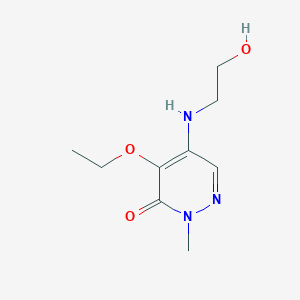
4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes an ethoxy group, a hydroxyethylamino group, and a methyl group attached to a pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl halides under basic conditions.
Attachment of the Hydroxyethylamino Group: This step involves the reaction of the intermediate compound with 2-aminoethanol under suitable conditions to introduce the hydroxyethylamino group.
Methylation: The final step involves the methylation of the pyridazinone ring using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hydroxyethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
相似化合物的比较
Similar Compounds
4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one: Unique due to its specific functional groups and structure.
2-Methyl-5-((2-hydroxyethyl)amino)-4-ethoxypyridazin-3(2H)-one: Similar structure but different arrangement of functional groups.
4-Ethoxy-2-methyl-5-((2-hydroxyethyl)amino)pyridazin-3(2H)-one: Another isomer with a different position of the ethoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-ethoxy-5-(2-hydroxyethylamino)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C9H15N3O3/c1-3-15-8-7(10-4-5-13)6-11-12(2)9(8)14/h6,10,13H,3-5H2,1-2H3 |
InChI 键 |
GNWPTNRLATXHOZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=NN(C1=O)C)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


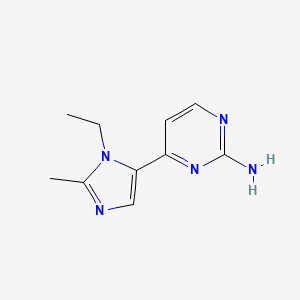
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

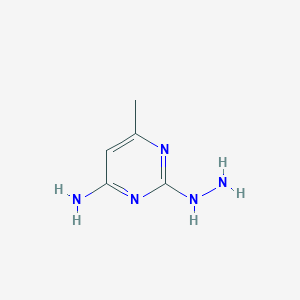
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

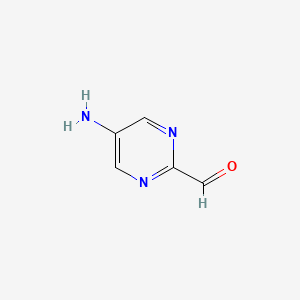
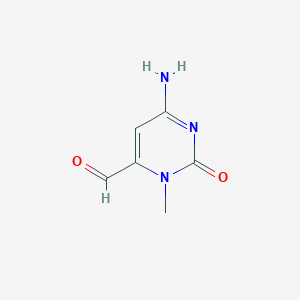
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
